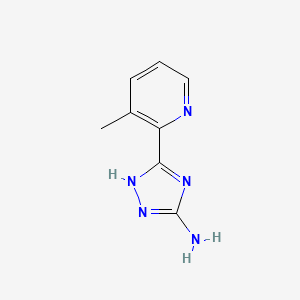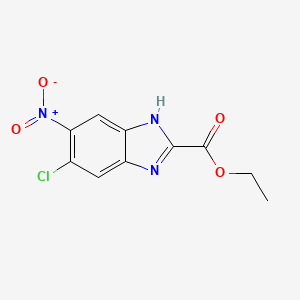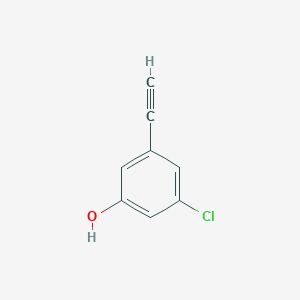
4-Bromo-2-isothiocyanatopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-isothiocyanatopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4-position and an isothiocyanate group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isothiocyanatopyridine typically involves the reaction of 4-bromo-2-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation, which involves the treatment of 4-bromo-2-aminopyridine with carbon disulfide in the presence of a base such as DABCO or sodium hydride, followed by desulfurization with aqueous iron (III) chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures for handling reactive intermediates like thiophosgene.
化学反応の分析
Types of Reactions: 4-Bromo-2-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and nucleophiles such as amines and thiols. Conditions often involve the use of palladium catalysts and bases.
Addition Reactions: Reagents such as amines and alcohols are used under mild conditions to form thiourea and thiocarbamate derivatives.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives.
Addition Reactions: Products include thiourea and thiocarbamate derivatives, which are valuable intermediates in organic synthesis.
科学的研究の応用
4-Bromo-2-isothiocyanatopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-2-isothiocyanatopyridine involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group is particularly reactive, allowing the compound to modify proteins and other biomolecules by forming thiourea linkages. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
類似化合物との比較
4-Bromo-2-aminopyridine: A precursor in the synthesis of 4-Bromo-2-isothiocyanatopyridine.
2-Isothiocyanatopyridine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2-chloropyridine: Contains a chlorine atom instead of an isothiocyanate group, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both a bromine atom and an isothiocyanate group on the pyridine ring. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
特性
分子式 |
C6H3BrN2S |
|---|---|
分子量 |
215.07 g/mol |
IUPAC名 |
4-bromo-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-5-1-2-8-6(3-5)9-4-10/h1-3H |
InChIキー |
IROXODVOYYTATP-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1Br)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)



